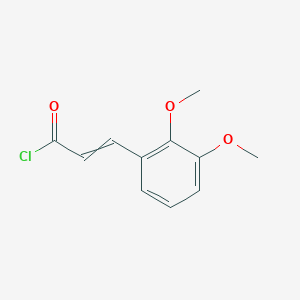![molecular formula C25H27N5O B12571650 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-86-1](/img/structure/B12571650.png)
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of an ethoxy group, an ethylamino group, and a diazenyl linkage. These functional groups contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Diazenyl Linkage Formation: The diazenyl linkage is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate aromatic compound.
Final Assembly: The final compound is assembled by linking the ethylamino group to the acridine core through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced diazenyl compounds.
Substitution Products: Various substituted acridine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl linkage and aromatic structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-N-ethyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine: Similar structure with a methylamino group instead of an ethylamino group.
2-Ethoxy-N-ethyl-6-{(E)-[2-(dimethylamino)phenyl]diazenyl}acridin-9-amine: Contains a dimethylamino group, leading to different chemical properties.
2-Ethoxy-N-ethyl-6-{(E)-[2-(phenylamino)phenyl]diazenyl}acridin-9-amine: Features a phenylamino group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group and diazenyl linkage contribute to its versatility in various reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
578709-86-1 |
|---|---|
Formule moléculaire |
C25H27N5O |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-ethoxy-N-ethyl-6-[[2-(ethylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C25H27N5O/c1-4-26-22-9-7-8-10-23(22)30-29-17-11-13-19-24(15-17)28-21-14-12-18(31-6-3)16-20(21)25(19)27-5-2/h7-16,26H,4-6H2,1-3H3,(H,27,28) |
Clé InChI |
KCEQXHZFZFQRLK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1N=NC2=CC3=C(C=C2)C(=C4C=C(C=CC4=N3)OCC)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)

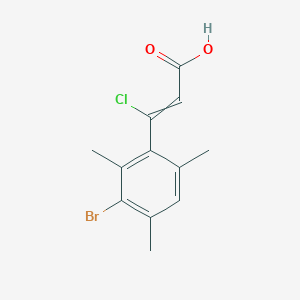
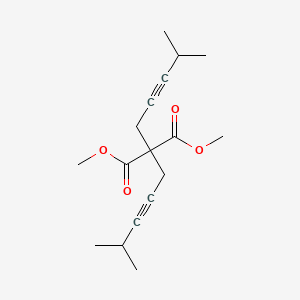
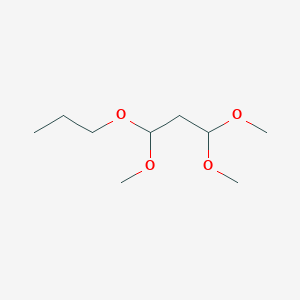
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)


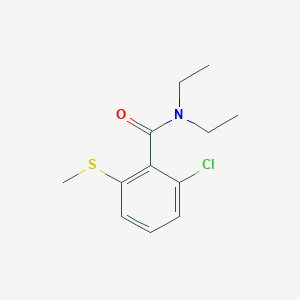
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
